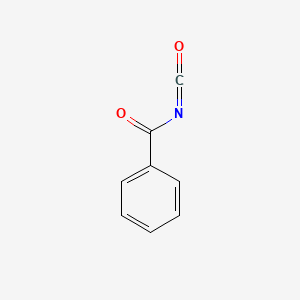
Benzoyl isocyanate
Übersicht
Beschreibung
Benzoyl isocyanate is an organic compound with the formula C₆H₅CONCO. It is a member of the isocyanate family, characterized by the functional group -N=C=O. This compound is a versatile reagent used in various chemical reactions and industrial applications due to its reactivity and ability to form multiple products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzoyl isocyanate can be synthesized through several methods:
Phosgenation of Benzamide: This method involves the reaction of benzamide with phosgene (COCl₂) to produce this compound and hydrogen chloride (HCl). The reaction proceeds via the formation of an intermediate carbamoyl chloride.
Oxalyl Chloride Method: this compound can also be synthesized using oxalyl chloride as a safer alternative to phosgene. This method involves the reaction of benzamide with oxalyl chloride to form this compound.
Curtius Rearrangement: This method involves the thermal decomposition of benzoyl azide to produce this compound and nitrogen gas (N₂).
Industrial Production Methods: In industrial settings, this compound is typically produced using the phosgenation method due to its efficiency and scalability. due to the hazardous nature of phosgene, strict safety measures and specialized equipment are required .
Analyse Chemischer Reaktionen
Types of Reactions: Benzoyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: It reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Cycloaddition Reactions: this compound can participate in cycloaddition reactions with compounds containing double or triple bonds, forming cyclic products.
Substitution Reactions: It can undergo substitution reactions with various nucleophiles, leading to the formation of substituted isocyanates.
Common Reagents and Conditions:
Alcohols: React with this compound to form urethanes under mild conditions.
Amines: React with this compound to form ureas, often catalyzed by tertiary amines or metal salts.
Water: Reacts with this compound to form carbamic acids, which decompose to carbon dioxide (CO₂) and amines
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water, which further decompose to CO₂ and amines
Wissenschaftliche Forschungsanwendungen
Benzoyl isocyanate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds, including urethanes and ureas.
Biology: Employed in the synthesis of biologically active molecules and as a capping reagent in oligosaccharide synthesis.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Used in the production of polymers, coatings, and adhesives due to its reactivity with nucleophiles
Wirkmechanismus
Benzoyl isocyanate exerts its effects through its highly reactive isocyanate group (-N=C=O). This group readily reacts with nucleophiles, leading to the formation of various products. The mechanism involves the nucleophilic attack on the carbon atom of the isocyanate group, followed by the formation of a tetrahedral intermediate, which then collapses to form the final product. This reactivity makes this compound a valuable reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Phenyl Isocyanate: Similar in structure but lacks the carbonyl group (C=O) present in benzoyl isocyanate.
Benzyl Isocyanate: Contains a benzyl group (C₆H₅CH₂-) instead of the benzoyl group (C₆H₅CO-).
Benzoyl Isothiocyanate: Contains a thiocarbonyl group (C=S) instead of the carbonyl group (C=O).
Uniqueness: this compound is unique due to the presence of both the isocyanate and carbonyl groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality allows it to participate in a broader range of reactions compared to its analogs .
Eigenschaften
IUPAC Name |
benzoyl isocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-6-9-8(11)7-4-2-1-3-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURYMYITPCOQAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196249 | |
| Record name | Benzoyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4461-33-0 | |
| Record name | Benzoyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4461-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246191 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW47ZKR2X7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of benzoyl isocyanate?
A1: this compound is represented by the molecular formula C8H5NO2 and has a molecular weight of 147.13 g/mol.
Q2: What spectroscopic data can be used to characterize this compound?
A2: this compound can be characterized using several spectroscopic techniques, including:
Q3: How does this compound react with amines?
A3: this compound readily reacts with amines, even at room temperature, to form stable urea derivatives. []
Q4: Can this compound react with alkynes?
A4: Yes, under specific conditions, this compound can undergo [2 + 2] cycloaddition reactions with alkynes. For instance, di-t-butoxyethyne reacts with this compound to yield a 1,3-oxazin-6-one derivative. []
Q5: What is the reaction outcome of this compound with N-trimethylsilyldialkylamines?
A6: this compound reacts with N-trimethylsilyldialkylamines to give NN-dialkyl-N′-trimethylsilyl ureas. Interestingly, a second molecule of this compound can further react with these ureas. For example, with N-trimethylsilyldimethylamine, the reaction produces 2-dimethylamino-6-phenyl-1,3,5-oxadiazin-4-one and trimethylsilyl benzoate. []
Q6: Describe the reactivity of this compound with enamino ketones.
A7: The reaction outcome of this compound with enamino ketones is dependent on the specific enamino ketone used and the reaction conditions. For example, with an enamino ketone derived from acetylacetone, benzoylcarbamoyl derivatives or a 2-pyridone derivative can be obtained. []
Q7: Can this compound be used in solid-phase synthesis?
A8: Yes, this compound has found application as a capping reagent for low-reactivity hydroxy groups in solid-phase oligosaccharide synthesis. []
Q8: What is the role of this compound in the synthesis of oxazolidin-2-ones?
A9: this compound plays a crucial role in a multi-step synthesis of 2-oxazolidinones. In this process, phenyl 2-hydroxyalkyl selenides react with this compound, followed by oxidation/cyclization and subsequent hydrolysis, leading to the formation of 2-oxazolidinones. [, ]
Q9: Are there any known catalytic applications of this compound?
A9: While this compound is primarily employed as a reagent, there is limited research exploring its catalytic potential. Further investigation is needed to determine its efficacy as a catalyst in specific reactions.
Q10: Have there been any computational studies on this compound?
A11: Yes, computational chemistry techniques, such as semi-empirical INDO calculations, have been utilized to study the reaction mechanisms of this compound with various substrates like hydrazones. []
Q11: What is known about the stability of this compound?
A11: this compound is generally considered a reactive compound, and its stability is influenced by factors like temperature, moisture, and the presence of nucleophiles.
Q12: Has any research explored the structure-activity relationship (SAR) of this compound derivatives?
A14: Yes, studies have investigated the impact of modifying the benzoyl moiety of this compound derivatives on their biological activity. For example, introducing substituents on the benzoyl ring can influence the insecticidal activity of N-benzoyl-N'-[5-substituted furoyl]urea compounds. [, ]
Q13: Are there any known applications of this compound in drug development?
A13: While this compound itself might not be a direct drug candidate, its reactivity makes it a valuable building block in synthesizing diverse heterocyclic compounds, some of which might possess desirable biological activities. Further research is necessary to explore its potential in medicinal chemistry.
Q14: What safety regulations should be considered when handling this compound?
A14: this compound, being a reactive chemical, necessitates appropriate safety precautions during handling. Researchers should consult relevant safety data sheets (SDS) and follow recommended laboratory practices to minimize risks.
Q15: What analytical methods are typically employed to characterize and quantify this compound?
A15: A combination of spectroscopic and chromatographic techniques is routinely used to analyze this compound. These include:
Q16: Are there any other notable applications or research areas involving this compound?
A16: this compound and its derivatives continue to attract research interest in various fields, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
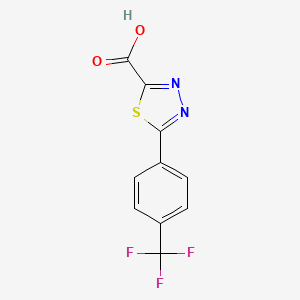
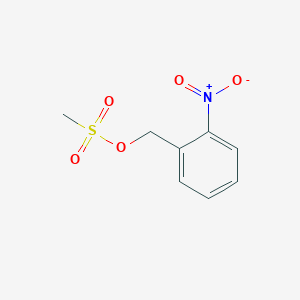
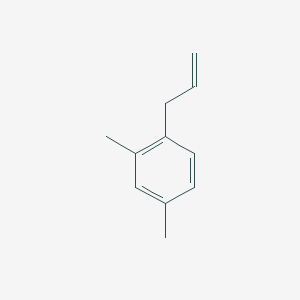
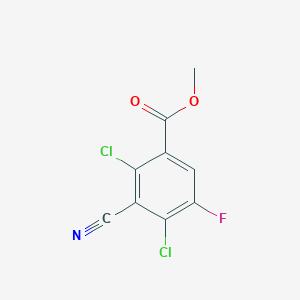
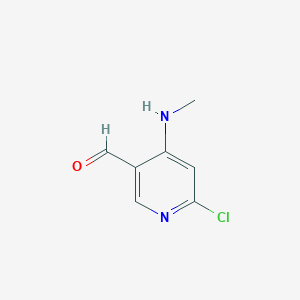
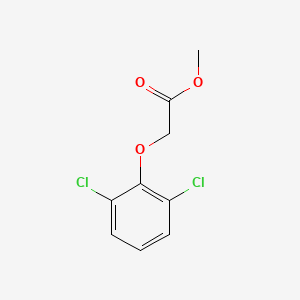
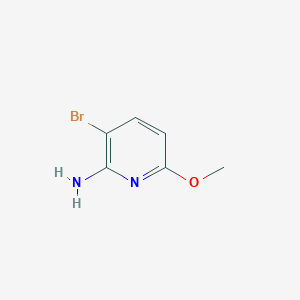

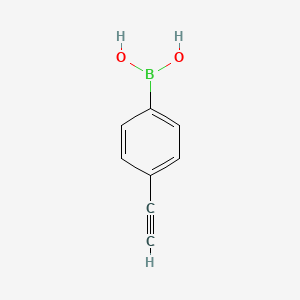
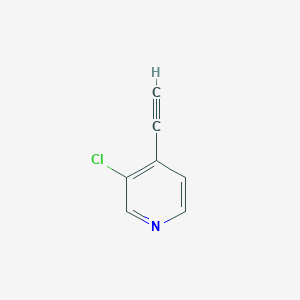
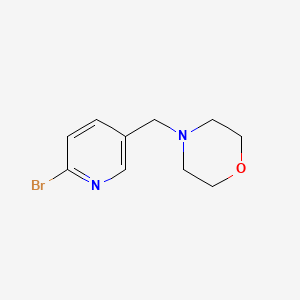
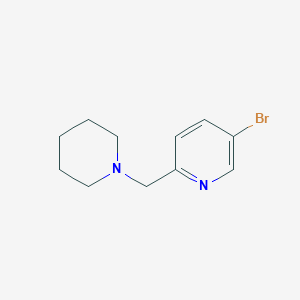
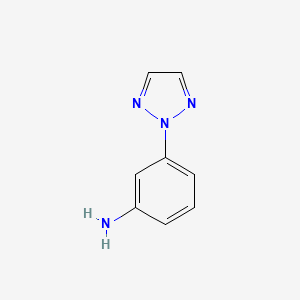
![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1359726.png)
